Cas no 3661-73-2 (Benzamide, 4-ethenyl-)

Benzamide, 4-ethenyl- 化学的及び物理的性質
名前と識別子
-
- Benzamide, 4-ethenyl-
- 4-ethenylbenzamide
- 4-carbamoylstyrene
- 4-Vinylbenzamide
- 4-Vinyl-benzoesaeure-amid
- 4-vinyl-benzoic acid amide
- Benzamide,4-ethenyl
- p-Vinyl-benzamid
- p-Vinylbenzamide
- NSC-142463
- YFCIQZMEGLCRKA-UHFFFAOYSA-N
- AKOS006342042
- DTXSID40301326
- EN300-6772491
- 4-Vinylbenzamide #
- 3661-73-2
- NSC142463
- Z1203578780
- SCHEMBL1051273
-
- インチ: InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11)
- InChIKey: YFCIQZMEGLCRKA-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(C(N)=O)=CC=1)=C
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.097
- ふってん: 301.5°Cat760mmHg
- フラッシュポイント: 136.2°C
- 屈折率: 1.603
- PSA: 43.09000
- LogP: 2.12880
Benzamide, 4-ethenyl- セキュリティ情報
Benzamide, 4-ethenyl- 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Benzamide, 4-ethenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6772491-2.5g |
4-ethenylbenzamide |
3661-73-2 | 95% | 2.5g |
$1034.0 | 2023-07-09 | |
Aaron | AR00CPGS-50mg |
Benzamide, 4-ethenyl- (9CI) |
3661-73-2 | 95% | 50mg |
$164.00 | 2025-02-14 | |
Aaron | AR00CPGS-100mg |
Benzamide, 4-ethenyl- (9CI) |
3661-73-2 | 95% | 100mg |
$234.00 | 2025-02-14 | |
Aaron | AR00CPGS-500mg |
Benzamide, 4-ethenyl- (9CI) |
3661-73-2 | 95% | 500mg |
$585.00 | 2025-02-14 | |
1PlusChem | 1P00CP8G-100mg |
Benzamide, 4-ethenyl- (9CI) |
3661-73-2 | 95% | 100mg |
$243.00 | 2024-05-04 | |
1PlusChem | 1P00CP8G-250mg |
Benzamide, 4-ethenyl- (9CI) |
3661-73-2 | 95% | 250mg |
$320.00 | 2024-05-04 | |
1PlusChem | 1P00CP8G-10g |
Benzamide, 4-ethenyl- (9CI) |
3661-73-2 | 95% | 10g |
$2867.00 | 2024-05-04 | |
Enamine | EN300-6772491-0.5g |
4-ethenylbenzamide |
3661-73-2 | 95% | 0.5g |
$407.0 | 2023-07-09 | |
Enamine | EN300-6772491-5.0g |
4-ethenylbenzamide |
3661-73-2 | 95% | 5.0g |
$1530.0 | 2023-07-09 | |
Enamine | EN300-6772491-0.1g |
4-ethenylbenzamide |
3661-73-2 | 95% | 0.1g |
$152.0 | 2023-07-09 |
Benzamide, 4-ethenyl- 関連文献
-
Myungeun Seo,Jeyoung Park,Sang Youl Kim Org. Biomol. Chem. 2012 10 5332
-
Yuguang Wang,Zhongli Wu,Qin Li,Bingchun Zhu,Lei Yu Catal. Sci. Technol. 2017 7 3747
-
Shuangshuang Zhang,Xiaoxiao Cheng,Junzhi Wang,Zhengbiao Zhang,Wei Zhang,Xiulin Zhu Polym. Chem. 2018 9 5155
-
Katja Nilles,Patrick Theato Polym. Chem. 2011 2 376
-
Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087
-
Hai Deng,Jianuo Zhou,Xuemiao Li,Zhenyu Yang Polym. Chem. 2022 13 6098
Benzamide, 4-ethenyl-に関する追加情報
Introduction to Benzamide, 4-Ethenyl (CAS No. 3661-73-2)
Benzamide, 4-Ethenyl, also known as 4-Vinylbenzamide (CAS No. 3661-73-2), is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of benzamide, where a vinyl group (-CH₂CH₂-) is attached to the para position of the benzene ring. The structure of 4-Vinylbenzamide makes it highly reactive and suitable for a wide range of chemical transformations.
The synthesis of Benzamide, 4-Ethenyl typically involves the reaction of 4-vinylaniline with an acid chloride or anhydride in the presence of a base. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. These improvements are particularly relevant in the context of green chemistry and sustainable manufacturing practices.
Benzamide, 4-Ethenyl has garnered attention in the field of polymer chemistry due to its ability to act as a monomer in free radical polymerization reactions. The vinyl group facilitates polymerization, leading to materials with unique mechanical and thermal properties. For instance, polymers derived from 4-Vinylbenzamide exhibit high thermal stability and excellent adhesion properties, making them ideal for use in high-performance adhesives and coatings.
In the pharmaceutical industry, Benzamide, 4-Ethenyl serves as an intermediate in the synthesis of bioactive compounds. Its structure allows for easy functionalization, enabling the creation of molecules with specific biological activities. Recent studies have explored its role in drug delivery systems, where it is used to modify surfaces for improved drug targeting and release profiles.
The electronic properties of Benzamide, 4-Ethenyl make it a promising candidate for applications in organic electronics. Researchers have investigated its potential as a component in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The compound's ability to form ordered molecular assemblies enhances its electronic performance, contributing to advancements in flexible electronics.
In addition to its technical applications, Benzamide, 4-Ethenyl has found niche uses in specialty chemicals and fine chemicals production. Its reactivity makes it valuable in synthesizing complex organic molecules with intricate architectures. Recent breakthroughs in asymmetric catalysis have further expanded its utility in enantioselective synthesis.
The environmental impact of Benzamide, 4-Ethenyl has also been a topic of interest. Studies on its biodegradation pathways and toxicity profiles are essential for ensuring safe handling and disposal practices. Research indicates that under certain conditions, it can undergo microbial degradation, reducing its persistence in the environment.
In conclusion, Benzamide, 4-Ethenyl (CAS No. 3661-73-2) is a multifaceted compound with applications spanning polymer chemistry, pharmaceuticals, electronics, and specialty chemicals. Its structural versatility and reactivity continue to drive innovation across diverse industries. As research progresses, new applications and improved synthetic methods are expected to further enhance its role in modern materials science.
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